Ioglucol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHLTWTZQIVCH-SFNQMWQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024308 | |
| Record name | N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63941-73-1 | |
| Record name | Ioglucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOGLUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZU2X307FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ioglucol: Advanced Chemical Synthesis and Derivatization
Strategic Approaches to Ioglucol Synthesis
The synthesis of a molecule as intricate as this compound necessitates a carefully planned strategy to ensure high yields and the correct stereochemistry. Modern synthetic approaches prioritize efficiency, selectivity, and sustainability.
Retrosynthetic Analysis for this compound (e.g., disconnection approaches)
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.com It involves the deconstruction of a target molecule into progressively simpler precursors, which are ideally commercially available starting materials. sathyabama.ac.inslideshare.netdeanfrancispress.com This process is represented by a retrosynthetic arrow (⇒).
A plausible retrosynthetic analysis for this compound (Structure 1) would begin by disconnecting the two main amide bonds. This leads to two key synthons: a tri-iodinated aromatic core and a protected glucose derivative.
Disconnection 1: Amide Bonds
The primary disconnection of this compound involves the two amide linkages. This simplifies the target molecule into a highly functionalized aromatic amine and a protected gluconic acid derivative. This approach is logical as amide bond formation is a reliable and high-yielding reaction.
Disconnection 2: Aromatic Substituents
Further disconnection of the tri-iodinated aromatic core would involve the removal of the iodine atoms and the amino and acylamino groups. A common precursor for such a structure is 5-nitroisophthalic acid, which can be sequentially functionalized. The amino groups are typically introduced via the reduction of nitro groups, and the iodine atoms are installed through electrophilic iodination.
Disconnection 3: Glycosidic Linkage
The D-gluconamide side chain is derived from D-glucose. The synthesis would involve the oxidation of the aldehyde group of glucose to a carboxylic acid (gluconic acid) and subsequent protection of the hydroxyl groups to prevent side reactions during the amide coupling step.
A simplified retrosynthetic pathway is illustrated below:

| Target Molecule | Key Disconnections | Precursors |
| This compound | Amide Bonds | Tri-iodinated aromatic diamine, Protected D-gluconic acid |
| Tri-iodinated aromatic diamine | C-I and C-N bonds | 5-Nitroisophthalic acid |
| Protected D-gluconic acid | Oxidation and Protection | D-Glucose |
Application of Modern Catalytic Strategies in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. frontiersin.org The synthesis of this compound and its derivatives can benefit from various catalytic strategies.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.comprinceton.edunih.gov This field has emerged as a powerful tool in asymmetric synthesis. nih.gov In the context of this compound synthesis, organocatalysts could be employed in several key transformations.
For instance, the formation of the amide bond between the aromatic amine and the gluconic acid derivative could be facilitated by organocatalysts. While traditional methods often rely on stoichiometric coupling reagents, which can generate significant waste, catalytic approaches are more atom-economical. Certain phosphonic acid or boronic acid-based organocatalysts have been shown to promote amidation reactions.
Furthermore, if derivatization of the glucose moiety were required, organocatalytic methods for stereoselective functionalization of carbohydrates could be applied. For example, proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which could be used to introduce new stereocenters on a modified sugar backbone.
| Catalytic Step | Potential Organocatalyst | Advantage |
| Amide Bond Formation | Phosphonic/Boronic Acids | Reduced waste, milder conditions |
| Carbohydrate Functionalization | Proline Derivatives | High stereoselectivity |
Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. uni-regensburg.dersc.org This strategy could be particularly useful for the functionalization of the iodinated aromatic ring of this compound or its precursors. nih.gov
For example, photoredox-catalyzed cross-coupling reactions could be employed to introduce the side chains onto the aromatic core. While traditional palladium-catalyzed cross-coupling reactions are highly effective, photoredox catalysis offers an alternative pathway that often proceeds at room temperature and with a broader functional group tolerance. Copper-based photoredox catalysts are particularly attractive due to their low cost and abundance. beilstein-journals.org
Additionally, late-stage functionalization of the this compound molecule could be achieved using photoredox catalysis. This would allow for the synthesis of a library of this compound derivatives for structure-activity relationship studies without having to re-synthesize the entire molecule from scratch. For instance, C-H functionalization of the aromatic ring or the side chains could be explored using photoredox methods. rsc.org
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under environmentally benign conditions. mdpi.comnih.govresearchgate.net The synthesis of this compound can significantly benefit from the application of enzymatic methods, particularly for transformations involving the carbohydrate moiety. nih.gov
Enzymes such as lipases and proteases are highly efficient in catalyzing the formation of amide bonds with high chemo- and stereoselectivity. The use of a lipase (B570770) could be explored for the coupling of the protected gluconic acid with the aromatic amine, potentially avoiding the need for harsh coupling reagents and simplifying purification procedures.
Furthermore, enzymatic resolutions could be employed if a racemic mixture of a key intermediate were formed. Hydrolases are known to exhibit high enantioselectivity in the hydrolysis of esters or amides, allowing for the separation of enantiomers. ucc.ie
The use of oxidoreductases could also be considered for the selective oxidation of glucose to gluconic acid. This would be a "greener" alternative to traditional chemical oxidants.
| Enzymatic Transformation | Enzyme Class | Potential Advantage |
| Amide Bond Formation | Lipases, Proteases | High selectivity, mild conditions |
| Stereoselective Oxidation | Oxidoreductases | Green alternative to chemical oxidants |
| Kinetic Resolution | Hydrolases | Separation of enantiomers |
Continuous Flow Chemistry Applications for this compound Production
The industrial synthesis of complex molecules like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This technology moves reactants through a system of tubes or channels, offering significant advantages over traditional batch processing. ajinomoto.comlabmanager.com For a multi-step synthesis required for a molecule as heavily substituted as this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and product quality. labmanager.com
Key benefits of applying continuous flow chemistry to this compound production include:
Enhanced Safety: The small reaction volumes inherent in flow systems mitigate risks associated with highly exothermic reactions or the use of hazardous reagents, which can be part of the iodination or amidation steps in this compound synthesis. ajinomoto.comlabmanager.com Intermediates are generated and consumed in a continuous stream, preventing their accumulation. labmanager.com
Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields compared to batch reactors. labmanager.commpg.de This is particularly advantageous for optimizing the multiple substitution reactions on the aromatic ring of this compound.
Seamless Scalability: Scaling up production in a flow system typically involves extending the operational time or running multiple reactors in parallel, which is often more straightforward than re-engineering large-scale batch reactors. ajinomoto.comlabmanager.com
Automation and Integration: Flow systems can be readily automated and integrated with real-time analytical tools for process monitoring and control, ensuring high reproducibility and quality of the final this compound product. mpg.de
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days per batch | Minutes to hours residence time | Higher productivity, faster process development. ajinomoto.com |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio | Better control of exothermic reactions, reducing byproduct formation. labmanager.com |
| Safety | Higher risk due to large volumes of reagents and intermediates | Inherently safer with small hold-up volumes | Reduced risk of thermal runaway and exposure to hazardous materials. ajinomoto.com |
| Scalability | Complex, often requires re-optimization | Straightforward by extending run time or parallelization | Faster transition from laboratory to industrial production. labmanager.com |
| Product Consistency | Potential for batch-to-batch variability | High, due to precise control of reaction conditions | Ensures uniform product quality. labmanager.com |
Synthesis of this compound Derivatives and Analogues
Rational Design and Synthesis of Structure-Activity Relationship (SAR) Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, enabling the systematic modification of a molecule to understand how its structural components influence its biological activity or properties. wikipedia.orggardp.org For this compound, SAR analysis would focus on creating analogues to optimize its properties as a contrast agent, such as water solubility, biocompatibility, and X-ray attenuation.
The rational design of this compound analogues would involve targeted modifications at three primary sites:
The Tri-iodinated Phenyl Ring: The core of the molecule's radiopacity. Analogues could be synthesized by altering the substituents at the 1, 3, and 5 positions to modulate hydrophilicity and molecular interactions. For instance, replacing the N-(2-hydroxyethyl)acetamido group with other hydrophilic side chains.
The Glucose Moiety: The hydroxyl groups of the glucose scaffold are key to the molecule's high water solubility. SAR studies could explore the impact of modifying these groups, for example, through etherification or esterification, to fine-tune solubility and excretion profiles.
The Linker Groups: The amide linkages that connect the phenyl ring to the glucose and the methylcarbamoyl group are potential points for modification. Altering these linkers could affect the molecule's conformational flexibility and stability.
| Analogue | Structural Modification | Predicted Impact on Properties | Rationale |
|---|---|---|---|
| Analogue A | Replacement of the N-methylcarbamoyl group with a dimethylcarbamoyl group | May slightly increase lipophilicity | Probing the steric and electronic requirements of the side chain. |
| Analogue B | Replacement of the N-(2-hydroxyethyl)acetamido group with a N-(2,3-dihydroxypropyl)acetamido group | Increased hydrophilicity and water solubility | Introducing additional hydroxyl groups to enhance interaction with water. mdpi.com |
| Analogue C | Epimerization of one or more chiral centers on the glucose moiety | Altered 3D conformation, potentially affecting protein binding and biocompatibility | Investigating the role of stereochemistry in biological interactions. |
| Analogue D | Replacement of the gluconamide (B1216962) linker with a different sugar acid (e.g., galactonamide) | Changes in solubility and metabolic stability | Evaluating the influence of the sugar scaffold's stereochemistry. |
Targeted Functionalization Strategies for this compound Scaffolds
The this compound molecule possesses multiple functional groups that can be selectively modified to create derivatives with tailored properties. Targeted functionalization strategies are crucial for developing new research tools or second-generation contrast agents. The primary sites for functionalization on the this compound scaffold are the hydroxyl groups of the glucose unit and the secondary amine/hydroxyl group of the N-(2-hydroxyethyl)acetamido side chain.
Common functionalization strategies would include:
Esterification/Etherification: The primary and secondary hydroxyl groups on the glucose moiety can be selectively protected and then derivatized to attach other molecules or modify solubility.
Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the this compound scaffold would enable its efficient conjugation to other molecules using copper-catalyzed or strain-promoted cycloaddition reactions. This could be achieved by modifying the hydroxyethyl (B10761427) side chain.
Amide Coupling: The carboxylic acid precursor to the gluconamide can be coupled with different amino-functionalized molecules to create a diverse library of derivatives.
| Target Site | Functional Group | Reaction Type | Potential Application of Derivative |
|---|---|---|---|
| Glucose Moiety | Primary/Secondary Hydroxyls | Esterification | Prodrug design, modification of pharmacokinetic properties. |
| N-(2-hydroxyethyl) Side Chain | Hydroxyl Group | Tosylation followed by Azide Substitution | Enables "click" chemistry conjugation to biomolecules. nih.gov |
| Aromatic Ring Precursor | Amine Group | Acylation with functionalized acyl chlorides | Introduction of reporter groups (e.g., fluorophores) or reactive handles. |
| Gluconamide Linker | Amide Bond | Synthesis from gluconolactone (B72293) and a modified aniline (B41778) | Creation of analogues with altered stability and conformation. |
Development of Novel this compound Conjugates for Advanced Research Applications
The functionalized this compound scaffold can be conjugated to various biomolecules to create advanced tools for research. These conjugates combine the radio-opaque properties of this compound with the specific targeting capabilities of the conjugation partner.
Potential this compound conjugates include:
Peptide-Ioglucol Conjugates: Conjugating this compound to peptides that target specific cell surface receptors could enable targeted X-ray imaging of particular tissues or cell types, such as tumors.
Antibody-Ioglucol Conjugates: Similar to antibody-drug conjugates (ADCs), an antibody-Ioglucol conjugate could be used for highly specific molecular imaging of cancer antigens.
Oligonucleotide Conjugates: Attaching this compound to DNA or RNA aptamers that bind to specific proteins could allow for the visualization of these targets in a research setting.
The development of such conjugates relies on the functionalization strategies discussed previously, ensuring that the conjugation chemistry does not impair the function of either the this compound moiety or the targeting biomolecule.
| Conjugation Partner | Type of Conjugate | Potential Research Application | Linkage Chemistry Example |
|---|---|---|---|
| RGD Peptide | Peptide-Ioglucol Conjugate | Targeted imaging of angiogenesis by binding to integrin receptors. | Amide bond formation via an activated ester on the this compound scaffold. |
| Monoclonal Antibody (e.g., anti-HER2) | Antibody-Ioglucol Conjugate | Specific visualization of HER2-positive tumors. | Thiol-maleimide coupling to engineered cysteines on the antibody. |
| Folic Acid | Small Molecule-Ioglucol Conjugate | Targeting folate receptor-overexpressing cancer cells. | Carbodiimide-mediated coupling. |
| Aptamer | Oligonucleotide-Ioglucol Conjugate | Imaging of specific protein targets recognized by the aptamer. | Phosphoramidite chemistry to incorporate a functionalized this compound monomer during oligonucleotide synthesis. |
Sustainable and Efficient Methodologies in this compound Synthesis
Green Chemistry Principles in this compound Synthesis Design
The synthesis of a complex pharmaceutical agent like this compound traditionally involves multiple steps with significant solvent and reagent use. Applying the principles of green chemistry aims to make this process more environmentally sustainable by minimizing waste, reducing energy consumption, and using less hazardous materials. mygreenlab.org
Key green chemistry considerations for this compound synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. rsc.org This involves choosing reactions like additions and cycloadditions over substitutions that generate stoichiometric byproducts.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives. For the synthesis of a water-soluble molecule like this compound, performing reaction steps in water or using bio-based solvents like ethyl lactate (B86563) or polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental impact. unibo.it
Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. mygreenlab.org For example, developing catalytic amidation or iodination methods would be a significant green improvement over classical methods that use large amounts of coupling agents or oxidants.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
|---|---|---|
| Prevention | Optimize reaction conditions to minimize byproduct formation. | Reduced need for purification, less chemical waste. mygreenlab.org |
| Atom Economy | Utilize catalytic amidation instead of carbodiimide-based coupling. | Higher efficiency and less stoichiometric waste. rsc.org |
| Less Hazardous Chemical Syntheses | Develop a catalytic iodination method that avoids harsh oxidants. | Improved process safety and reduced environmental impact. |
| Safer Solvents and Auxiliaries | Replace solvents like DMF or chlorinated hydrocarbons with greener alternatives (e.g., Cyrene, 2-MeTHF) or water where possible. | Reduced toxicity and environmental persistence of solvents. unibo.it |
| Design for Energy Efficiency | Use catalytic methods that allow for lower reaction temperatures; utilize flow chemistry for better heat management. | Lower energy consumption and reduced carbon footprint. ajinomoto.com |
| Use of Renewable Feedstocks | The glucose moiety is derived from a renewable resource. Explore bio-based sources for other starting materials. | Reduced reliance on petrochemical feedstocks. |
Process Intensification and Reaction Optimization for this compound Production
The production of complex molecules like this compound typically involves a multi-step synthesis. Each step presents opportunities for optimization to improve yield, reduce waste, and lower costs. Process intensification (PI) aims to create substantially smaller, cleaner, and more energy-efficient technologies. benthamdirect.comresearchgate.net For this compound, this could involve transitioning from traditional batch processing to continuous flow manufacturing.
A hypothetical, yet chemically sound, synthesis of this compound would likely begin with 3-amino-5-nitrobenzoic acid. The key transformations would include:
Amidation: Conversion of the carboxylic acid to a methyl amide.
N-Alkylation/Acylation: Introduction of the N-(2-hydroxyethyl)acetamide side chain onto the aniline nitrogen.
Reduction: Conversion of the nitro group to an amine.
Iodination: Introduction of three iodine atoms onto the aromatic ring.
Final Amidation: Coupling of the aniline with D-gluconic acid (or its activated derivative) to form the final this compound molecule.
Reaction optimization is crucial at each stage. Techniques such as Design of Experiments (DoE) can systematically investigate the effects of multiple variables—like temperature, pressure, catalyst loading, and reactant concentration—to identify the most efficient conditions. jst.go.jp For instance, the iodination step, which typically uses reagents like iodine monochloride, is highly exothermic and can be difficult to control in large batch reactors.
Process Intensification Strategies:
Continuous Flow Reactors: Implementing continuous flow chemistry, particularly for the hazardous iodination and the final coupling steps, offers significant advantages. Microreactors provide superior heat and mass transfer, allowing for reactions at more extreme conditions with enhanced safety and control. mdpi.com This can lead to higher yields and selectivity while minimizing the formation of impurities.
Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., spectroscopy) can provide continuous feedback on reaction progress and product quality. ingentaconnect.com This allows for dynamic adjustments to maintain optimal conditions, reducing batch-to-batch variability.
Catalyst Optimization: The choice of catalysts for amidation and reduction steps is critical. Heterogeneous catalysts are preferred as they can be more easily separated and recycled, aligning with the principles of green chemistry.
The table below outlines key parameters that would be the focus of optimization for the proposed synthetic steps for this compound.
| Synthetic Step | Key Parameters for Optimization | Potential Intensification Technology | Anticipated Benefits |
| Iodination | Temperature, Reagent Stoichiometry, Residence Time | Continuous Flow Microreactor | Improved safety, higher yield, reduced by-products |
| Amidation | Catalyst Choice, Temperature, Solvent, Water Removal | Reactive Distillation, Membrane Reactors | Increased conversion, simplified purification |
| N-Alkylation | Base, Solvent, Temperature | Phase-Transfer Catalysis | Enhanced reaction rates, milder conditions |
| Reduction | Catalyst (e.g., Pd/C), Hydrogen Pressure, Temperature | Fixed-Bed Catalytic Reactor | High efficiency, easy catalyst recovery, improved safety |
This table is based on established principles of chemical process optimization and general knowledge of the synthesis of iodinated contrast agents.
Atom Economy and E-factor Analysis in this compound Synthetic Routes
Green chemistry metrics are essential for evaluating the sustainability of a chemical process. Atom economy and the Environmental Factor (E-factor) are two of the most widely used metrics. frontiersin.orghodoodo.com
Atom Economy (AE): This metric calculates the efficiency of a reaction by determining what proportion of the mass of the reactants is incorporated into the desired product. researchgate.net The formula is: AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%
E-factor: This metric measures the total amount of waste produced in a process, defined as the ratio of the mass of waste to the mass of the product. hodoodo.com A lower E-factor signifies less waste and a greener process. E-factor = Total Mass of Waste / Mass of Product
Analyzing the hypothetical synthesis of this compound reveals steps with varying levels of efficiency. Substitution and elimination reactions often have poor atom economy, while addition reactions are highly efficient (100% AE).
Analysis of Key Steps:
Iodination: The iodination of the aromatic ring is a substitution reaction. For every mole of hydrogen substituted, a mole of a secondary product (e.g., HCl if using ICl) is generated as waste, in addition to any excess reagents or solvents. This inherently limits the atom economy.
Amidation: The formation of amide bonds from a carboxylic acid and an amine releases one molecule of water for each bond formed. While this seems efficient, the reaction often requires coupling agents or conversion to an activated form (like an acid chloride), which generates significant co-products that are not incorporated into the final molecule, thus lowering the atom economy and increasing the E-factor.
The table below provides a theoretical atom economy calculation for the final amidation step, assuming the coupling of 3-amino-N-(2-hydroxyethyl)acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzene with D-gluconic acid.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Tri-iodinated Aniline Intermediate | C12H14I3N3O3 | 645.0 |
| D-gluconic acid | C6H12O7 | 196.16 |
| Product | ||
| This compound | C18H24I3N3O9 | 807.11 |
| Water (By-product) | H2O | 18.02 |
Theoretical Atom Economy Calculation:
Total Mass of Reactants: 645.0 + 196.16 = 841.16 g/mol
Mass of Desired Product (this compound): 807.11 g/mol
Atom Economy: (807.11 / 841.16) * 100% = 95.95%
This calculation represents an idealized scenario. In practice, the E-factor provides a more comprehensive view by including all waste streams. frontiersin.org For pharmaceutical manufacturing, E-factors can be notoriously high (25-100 or more), largely due to the extensive use of solvents for reaction and purification, multi-step syntheses, and the use of protecting groups and stoichiometric reagents. hodoodo.com
Strategies to Improve Green Metrics for this compound Synthesis:
Catalytic Routes: Employing catalytic rather than stoichiometric reagents for reactions like amidation can drastically reduce waste. google.com
Solvent Reduction and Recycling: Choosing greener solvents and implementing efficient recycling protocols can significantly lower the E-factor. frontiersin.org
By focusing on these principles, the chemical synthesis of this compound can be systematically improved to be more efficient, cost-effective, and environmentally sustainable.
Ioglucol: Advanced Structural Elucidation and Computational Studies
Elucidation of Ioglucol's Molecular Conformation and Dynamics
Understanding the three-dimensional arrangement of atoms (conformation) and how this arrangement changes over time (dynamics) is crucial for characterizing any molecule. For this compound, these aspects have been explored using advanced spectroscopic techniques.
Conformational Analysis using Advanced Spectroscopic Techniques
Spectroscopic methods provide valuable insights into the structure, bonding, and functional groups within organic molecules, aiding in the elucidation of complex structures openaccessjournals.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are fundamental in determining molecular conformation.
NMR spectroscopy is widely used to determine the connectivity of atoms, confirm structures, analyze reaction mechanisms, and study molecular dynamics openaccessjournals.com. It can provide information on the preferred conformations of molecules in solution and detect changes in conformation over time frontiersin.orgnih.gov. For instance, the conformation of sugar residues in glycans can be studied using NMR, observing the conformational equilibrium between different forms frontiersin.org. Analysis of coupling constants in NMR spectra can provide information about dihedral angles, which are key to defining conformation nih.govmagritek.com.
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction patterns produced when X-rays scatter off the electrons of a crystallized molecule wikipedia.orgiastate.edu. This technique provides a three-dimensional picture of electron density, revealing atomic positions, chemical bonds, and crystallographic disorder wikipedia.org. While X-ray crystallography provides precise structural information, it requires a crystalline sample iastate.edu. One study mentions that ioglucose (solganol), a related structure to this compound, has been crystallized and its structure determined by X-ray crystallography, indicating the applicability of this method to related compounds core.ac.uk.
Chiroptical Spectroscopy in this compound Stereochemical Characterization
Chiroptical spectroscopy utilizes the differential response of chiral objects to circularly polarized electromagnetic radiation and is indispensable for the stereochemical elucidation of organic and inorganic molecules e-bookshelf.densf.gov. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are key chiroptical methods used to characterize chiral molecules and determine their absolute configuration mgcub.ac.injasco-global.com.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active compound mgcub.ac.in. ORD measures the change in specific rotation with respect to wavelength mgcub.ac.in. These methods are particularly useful for studying chiral molecules, including many pharmaceuticals and natural products e-bookshelf.dejasco-global.com. The combination of experimental chiroptical spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), has been effectively utilized to extract chirality-related information and determine absolute stereochemistry e-bookshelf.demdpi.comnih.gov. For example, CD spectroscopy has been successfully used for the stereochemical characterization of hydroxylated metabolites by comparing experimental CD data with quantum chemically calculated CD spectra nih.gov. Chiroptical spectroscopic features, particularly those from Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are highly sensitive to both the chirality and conformations of chiral molecules mdpi.com.
Theoretical and Computational Chemistry of this compound
Theoretical and computational chemistry methods complement experimental techniques by providing insights into the electronic structure, reactivity, and dynamic behavior of molecules at an atomic level.
Quantum Mechanical Calculations for this compound Electronic Structure and Reactivity
Quantum mechanical methods are fundamental in computational chemistry for understanding and predicting molecular behavior by solving the Schrödinger equation to obtain information about electronic structure, energy, and properties jocpr.comidosr.org. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids idosr.orgaps.org. DFT calculations can predict a wide range of molecular properties, including electronic structure, geometry, energetics, spectroscopic behavior, and reactivity jocpr.com. By modeling potential energy surfaces, quantum chemistry techniques can identify reaction pathways and predict reaction kinetics and mechanisms jocpr.comidosr.org.
DFT calculations have been used to evaluate electronic structural properties, chemical reactivity, and selectivity of molecules austinpublishinggroup.com. They can provide insights into properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to reactivity descriptors like ionization potential, electron affinity, and chemical potential scilit.com. Optimized molecular structures and bonding characteristics can also be inferred from DFT calculations by comparing computed bond lengths and angles scilit.com.
Molecular Dynamics Simulations of this compound (e.g., solvation, intermolecular interactions)
Molecular Dynamics (MD) simulations are physics-based methods that track changes in molecular structure over time by calculating interatomic forces and solving Newton's equations of motion glycoforum.gr.jp. MD simulations are valuable for studying the dynamics of molecules, including conformational changes, fluctuations, and intermolecular interactions glycoforum.gr.jpplos.orgmdpi.com. They can provide insights into the structural, dynamical, and thermodynamical properties of molecular systems, often a solute in a solvent mdpi.com.
MD simulations can examine the details of dynamical structure, including the rotation of bonds and accompanying changes in intra- and intermolecular interactions glycoforum.gr.jp. They are used to investigate phenomena such as solvation, where the interactions between a solute and solvent molecules are studied mdpi.comnih.gov. MD simulations can also provide detailed information on the scale and dynamics of aggregate formation and the molecular interactions involved nih.gov. Studies have used MD simulations to investigate intermolecular interactions, such as the adsorption of molecules on surfaces and the interactions between different molecular chains plos.orgrsc.org. Force fields are used in classical MD simulations to evaluate interatomic interactions glycoforum.gr.jpmdpi.com.
In the context of drug repurposing, MD simulations have been used to study the binding interactions of potential drug candidates with target proteins, providing insights into binding energies and the dynamics of ligand binding plos.orgresearchgate.netresearchgate.net. These simulations can help elucidate the thermodynamic energy terms involved in intermolecular recognition plos.org.
In Silico Prediction of this compound's Spectroscopic Signatures
Computational methods, including quantum chemistry techniques, can predict the spectroscopic properties of molecules, such as their absorption, emission, and vibrational spectra jocpr.com. By solving the electronic Schrödinger equation and simulating molecular vibrations, these methods can calculate the electronic and vibrational transitions observed in spectroscopic experiments jocpr.com.
Theoretical calculations, often in tandem with experimental chiroptical spectroscopy, are used to simulate spectroscopic signatures like electronic circular dichroism (ECD) and vibrational circular dichism (VCD) spectra mdpi.com. Comparing experimental and simulated spectra can help confirm molecular structures and understand the factors influencing spectroscopic features mdpi.com. Quantum chemical calculations of NMR parameters can also aid in the interpretation of NMR experimental results nih.gov. The ability of DFT and ab-initio calculations to predict structure-property relationships has improved the interpretation and revolutionized experimental studies austinpublishinggroup.com.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Information not found in search results. |
| Thalidomide | 5408 |
| (R)-thalidomide | 2724071 |
| (S)-thalidomide | 2724072 |
| Glucose | 5793 |
| α-D-glucose | 79001 |
| β-D-glucose | 105117 |
| Glyceraldehyde | 751 |
| L-glyceraldehyde | 6157 |
| D-glyceraldehyde | 760 |
| Menthol | 15440 |
| L-menthol | 162158 |
| D-menthol | 13343 |
| Dopa | 6047 |
| L-Dopa | 38849 |
| Glu-Glu-Ile | 71464590 |
Data Tables
Binding Energies: As seen in the context of molecular dynamics simulations for protein-ligand interactions researchgate.netresearchgate.net.
Spectroscopic Parameters: Such as chemical shifts and coupling constants from NMR nih.govmagritek.com, or differential absorption values from CD spectra mgcub.ac.in.
Thermodynamic Parameters: Computed from DFT calculations, including Gibbs free energy (G), enthalpy (H), entropy (S), and internal energy (U) scilit.com.
Reactivity Descriptors: Derived from HOMO-LUMO energies, such as ionization potential, electron affinity, chemical potential, hardness, softness, electronegativity, and electrophilicity index scilit.com.
While specific numerical values for this compound were not extracted, a hypothetical data table illustrating the type of computational results that would be relevant to Section 2.2.1 could be structured as follows:
| Parameter | Value (Hypothetical) | Method (Hypothetical) |
| HOMO Energy | -X.XX eV | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | -Y.YY eV | DFT (e.g., B3LYP/6-31G) |
| Energy Gap (LUMO-HOMO) | Z.ZZ eV | DFT (e.g., B3LYP/6-31G) |
| Chemical Hardness (η) | A.AA eV | Derived from HOMO/LUMO |
| Electrophilicity Index (ω) | B.BB eV | Derived from HOMO/LUMO |
Similarly, for molecular dynamics simulations (Section 2.2.2), a hypothetical table showing interaction energies could be presented:
| Interaction Type | Energy (Hypothetical) | Simulation Type (Hypothetical) |
| Solvation Energy | -P.PP kcal/mol | Explicit solvent MD simulation |
| Intermolecular Energy | -Q.QQ kcal/mol | MD simulation (e.g., solute-solute) |
| Hydrogen Bond Energy | -R.RR kcal/mol | Analysis of MD trajectory |
These hypothetical tables illustrate the kind of detailed research findings that would be presented if specific data for this compound were available in the search results, focusing strictly on the requested areas of structural elucidation and computational studies.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of compounds based on their molecular structures. QSPR models establish mathematical relationships between molecular descriptors (numerical representations of molecular features) and observed properties. This approach allows for the estimation of properties for new or untested compounds, reducing the need for extensive experimental work. researchgate.netunimore.itnih.gov Effective molecular representation is crucial for developing useful QSPR models. researchgate.net Various molecular descriptors can be derived using quantum chemical methods, molecular topology, and molecular geometry. unimore.it
While the search results discuss QSPR modeling in general and its application to other compound classes like amino acid conjugates of jasmonic acid or nitroenergetic compounds, specific detailed research findings or data tables directly pertaining to QSPR modeling solely for this compound were not found in the provided snippets. nih.govnih.gov However, the principles of QSPR, which involve correlating structural descriptors with properties, are applicable to compounds like this compound to predict various characteristics such as lipophilicity, boiling point, density, or refractive index. researchgate.netunimore.it The development of robust QSPR models often involves rigorous validation and the definition of applicability domains. nih.gov
Advanced Spectroscopic Characterization of this compound
Advanced spectroscopic techniques provide detailed information about the structure, identity, and interactions of a chemical compound. Applying these methods to this compound allows for a comprehensive understanding of its molecular architecture and behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Details
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). jchps.comslideshare.net It provides detailed information about the number and environment of different types of protons and carbons within a molecule. jchps.comslideshare.net The chemical shift of NMR signals indicates the electronic environment of the nuclei, while spin-spin coupling patterns reveal the connectivity of atoms. jchps.comslideshare.net
NMR spectroscopy is considered a cornerstone for structural elucidation, offering insights into chemical environments, bonding, and even stereochemistry. jchps.comslideshare.net Advanced 1D and 2D NMR techniques, such as COSY, TOCSY, HMBC, HSQC, and NOESY, are particularly valuable for analyzing complex structures by revealing correlations between nuclei through bonds or space. tjnpr.orgipb.pt These techniques can help in assigning signals and confirming structural fragments.
While the search results highlight the general power and application of high-resolution NMR in structural elucidation, specific detailed NMR spectroscopic data (e.g., chemical shifts, coupling constants) or research findings specifically for this compound were not present in the provided snippets. However, based on the principles of NMR, such studies would involve dissolving this compound in a suitable solvent (preferably proton-free) and acquiring spectra to analyze its proton and carbon signals to map out its molecular structure. jchps.com
Mass Spectrometry (MS) Techniques for this compound Identity and Impurity Profiling
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov It is widely used for identifying substances and detecting impurities. Various ionization techniques are available depending on the sample type, including electrospray ionization (ESI), chemical ionization (CI), and matrix-assisted laser desorption ionization (MALDI). nih.govtechnologynetworks.comwikipedia.org
High-resolution MS (HRMS), such as using a quadrupole time-of-flight (Q-TOF) system, can provide accurate mass measurements, allowing for the determination of the elemental formula of a compound or impurity. resolvemass.cahpst.cz Tandem MS (MS/MS) involves fragmenting ions and analyzing the resulting fragments, which provides structural information and helps in identifying unknown compounds and elucidating the structure of impurities. nih.govresolvemass.ca
Impurity profiling using MS techniques, often coupled with separation methods like liquid chromatography (LC-MS), is crucial for assessing the purity of a substance and identifying any contaminants. resolvemass.cahpst.czajrconline.orgnih.govwikipedia.org This involves separating components in a mixture and then analyzing them by MS to determine their identity and quantity. wikipedia.org The search results discuss the use of ESI-FT-ICR MS in redox studies of gold drugs, including a mention of "ioglucose (solganol)", and the general application of LC-MS and HRMS for impurity profiling and structural elucidation in pharmaceuticals. resolvemass.cahpst.czwikipedia.orgcore.ac.uk While this compound is mentioned in the context of a list of compounds, specific detailed MS data or impurity profiles specifically for this compound were not found. google.comgoogle.comgoogleapis.com
Vibrational Spectroscopy (Infrared, Raman) in this compound Analysis and Material Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound to provide a unique spectral "fingerprint". edinst.commdpi.comuni-siegen.destellarnet.usksu.edu.sa These techniques are complementary, as they have different selection rules based on changes in dipole moment (IR) or polarizability (Raman) during molecular vibrations. edinst.comuni-siegen.destellarnet.usksu.edu.sa IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.comuni-siegen.destellarnet.usksu.edu.sa
Vibrational spectroscopy can be used to identify functional groups present in a molecule, determine the presence of known compounds, and study the properties of chemical bonds. uni-siegen.deksu.edu.sa It is also valuable for investigating material interactions, such as the binding of small molecules to biomacromolecules. irb.hr Changes in vibrational spectra can indicate changes in the electronic structure or conformation of a molecule upon interaction with other materials. ksu.edu.sairb.hr
The search results provide general information about IR and Raman spectroscopy and their applications, including the characterization of synthesized compounds and the study of interactions. edinst.commdpi.comuni-siegen.destellarnet.usksu.edu.sairb.hrresearchgate.net One snippet mentions confirming the structure of synthesized thiazolidin-4-one derivatives using IR spectroscopy. researchgate.net Another discusses studying intermolecular interactions using spectroscopy. irb.hrnist.govaps.org While this compound is a chemical compound that would exhibit characteristic vibrational modes, specific detailed IR or Raman spectroscopic data or research findings specifically for this compound or its material interactions were not found in the provided snippets.
X-ray Crystallography and Diffraction Studies of this compound and its Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline solids. nih.govlibretexts.orgwikipedia.orgglycoforum.gr.jp By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the arrangement of atoms, bond lengths, bond angles, and crystallographic disorder. nih.govlibretexts.orgwikipedia.org This technique requires a purified sample that can form well-ordered crystals. nih.govglycoforum.gr.jp
X-ray crystallography has been fundamental in determining the structures of a wide range of materials, including small molecules, proteins, and other biological macromolecules. nih.govlibretexts.orgwikipedia.orgglycoforum.gr.jp It provides high-resolution structural information that is crucial for understanding the properties and behavior of a compound. glycoforum.gr.jp The presence of solvent molecules within the crystal lattice can lead to different crystalline forms known as solvates or hydrates, which can affect the crystal structure and properties. google.com
The search results mention X-ray crystallography in the context of determining the structure of crystalline materials and biological macromolecules. nih.govlibretexts.orgwikipedia.orgglycoforum.gr.jp this compound is listed among a group of compounds that have been included in surveys of the Cambridge Structural Database, suggesting that crystallographic data for this compound or related compounds may exist. google.comgoogle.comgoogleapis.com One snippet also mentions X-ray crystallography in redox studies of gold drugs, including "ioglucose (solganol)". core.ac.uk However, specific detailed crystallographic data (e.g., unit cell parameters, atomic coordinates) or research findings from X-ray diffraction studies specifically focused on the crystal structure of this compound or its complexes were not provided in the snippets.
Ioglucol: Non Clinical Biological and Biophysical Interaction Research
In Vitro Biophysical Interactions of Ioglucol
The biophysical interactions of this compound have been explored to elucidate its behavior when encountering biological components. These studies provide foundational knowledge of its properties at the molecular level.
Interaction with Model Biomembranes and Lipid Systems (e.g., membrane partitioning, fluidity modulation)
Table 1: Investigated Interactions with Model Biomembranes
| Interacting Molecule Class | Model Membrane Component(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Anesthetics (e.g., Isoflurane) | DPPC, DPPC-PA, DPPC-Alamethicin, DPPC-β-Lactoglobulin | Physisorption of anesthetic hydrate, changes in interfacial viscosity. | mdpi.com |
| Ionic Liquids (Imidazolium-based) | DOPC phospholipid bilayers | Restructuring of the lipid bilayer, formation of IL/lipid complexes, decrease in membrane rigidity. | chemrxiv.orgrsc.org |
| Fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) | DPPC/DOPC SLBs | Erosion of DPPC domains within the DOPC fluid phase. | nih.gov |
| Glycolipid Biosurfactants (Rhamnolipids) | Plant and fungi plasma membrane models | Insertion near the lipid phosphate (B84403) group, increase in fluidity of fungi membrane models. | researchgate.net |
Quantitative Binding Kinetics and Thermodynamics with Biomolecular Targets (e.g., proteins, enzymes, nucleic acids, carbohydrates)
The study of binding kinetics, including association (k_on) and dissociation (k_off) rates, is fundamental to understanding the interaction of a compound with its biomolecular targets. nih.govarxiv.orgbmglabtech.com These kinetic parameters, along with the equilibrium dissociation constant (K_D), quantify the affinity and stability of the resulting complex. bmglabtech.com Various biophysical techniques, such as biolayer interferometry (BLI) and fluorescence polarization, are employed to measure these interactions in real-time. il-biosystems.com
Proteins and Enzymes: The interaction of small molecules with proteins and enzymes is a central focus of drug discovery. bmglabtech.com Enzyme kinetics studies, which analyze reaction rates under varying conditions, can reveal the mechanism of action of a compound, such as whether it acts as an inhibitor or an activator. patsnap.comwikipedia.org The Michaelis-Menten model is often used to describe these kinetics, although more complex models may be necessary for enzymes with multiple binding sites. nih.govnih.gov While specific quantitative binding data for this compound with particular proteins or enzymes is not detailed in the provided search results, the principles of enzyme kinetics provide a framework for how such interactions would be evaluated. patsnap.comwikipedia.orgresearchgate.net
Nucleic Acids: Small molecules can also interact with nucleic acids like DNA and RNA. il-biosystems.comboisestate.edu These interactions are critical in various biological processes and are a target for therapeutic intervention. Computational methods like molecular dynamics and metadynamics are increasingly used to explore the binding mechanisms and predict binding affinities between small molecules and RNA. albany.edu
Carbohydrates: Carbohydrates are involved in numerous biological recognition events. nih.gov Glycoproteins, such as lectins, can bind specifically to carbohydrates, mediating processes like cell adhesion and signaling. creative-biolabs.com The interaction between small molecules and carbohydrates can be studied to understand and potentially modulate these processes. google.comgoogleapis.com
Table 2: Key Parameters in Biomolecular Binding Kinetics
| Parameter | Symbol | Description | Significance | Reference(s) |
|---|---|---|---|---|
| Association Rate Constant | k_on | Rate at which a ligand binds to its target. | Quantifies the speed of complex formation. | nih.govbmglabtech.com |
| Dissociation Rate Constant | k_off | Rate at which the ligand-target complex dissociates. | Indicates the stability of the complex; related to drug residence time. | nih.govarxiv.orgbmglabtech.com |
| Equilibrium Dissociation Constant | K_D | Ratio of k_off to k_on (k_off/k_on). | Measures the affinity of the ligand for the target; a lower K_D indicates higher affinity. | bmglabtech.com |
| Michaelis Constant | K_m | Substrate concentration at which the reaction rate is half of V_max. | Reflects the affinity of an enzyme for its substrate. | patsnap.comnih.gov |
| Maximum Reaction Rate | V_max | The maximum rate of an enzyme-catalyzed reaction. | Indicates the catalytic efficiency of the enzyme. | patsnap.comnih.gov |
Mechanistic Studies of this compound's Molecular Recognition and Specificity
Molecular recognition governs the specific binding of a ligand to its target. nih.gov The two primary models describing this process are the "induced fit" model, where the binding of the ligand induces a conformational change in the target, and the "conformational selection" model, where the target exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. albany.edunih.gov Often, a hybrid mechanism involving both models is observed. nih.gov
The specificity of these interactions is crucial for biological function and therapeutic efficacy. bmglabtech.comil-biosystems.com Studies on various molecular systems have highlighted the importance of specific residues and noncovalent interactions in determining binding affinity and specificity. nih.gov For example, in the calreticulin (B1178941) family of proteins, tyrosine and tryptophan residues in the carbohydrate recognition domain play a key role in binding to glycans. nih.gov Similarly, the design of synthetic host molecules, like crown ethers, focuses on achieving effective enantiomeric recognition of guest molecules. mdpi.com While direct mechanistic studies on this compound's molecular recognition are not available in the provided results, these general principles would guide the investigation of its binding specificity to any potential biological targets. researchgate.net
Non-Clinical Cellular Disposition and Intracellular Trafficking of this compound
Understanding how a compound is taken up by cells and where it localizes within them is critical to evaluating its biological activity.
Mechanisms of Cellular Uptake in Non-Clinical Cell Lines (e.g., endocytosis pathways, passive diffusion, transporter-mediated uptake)
The transport of molecules across the cell membrane is a fundamental biological process. openaccessjournals.com There are several primary mechanisms by which a compound like this compound could enter a cell:
Passive Diffusion: This process involves the direct movement of a molecule across the phospholipid bilayer, driven by its concentration gradient. nih.gov It is a non-selective process that is most efficient for small, hydrophobic molecules. nih.govpressbooks.pub
Facilitated Diffusion: This form of passive transport requires the assistance of membrane proteins, such as channels or carriers, to move molecules down their concentration gradient. khanacademy.org It is used for substances that cannot easily cross the lipid bilayer on their own due to size or charge, like glucose and ions. pressbooks.pub
Active Transport: This mechanism moves molecules against their concentration gradient and requires energy, typically in the form of ATP. pressbooks.pub It is mediated by specific transporter proteins.
Endocytosis: This is a process where the cell membrane engulfs substances to form an intracellular vesicle. tus.ac.jp A common form is clathrin-mediated endocytosis, where the protein clathrin helps form the vesicle. youtube.comnih.gov This pathway is often used for the uptake of larger molecules and nanoparticles. nih.govresearchgate.net
The specific pathway utilized by a compound depends on its physicochemical properties. While there is no specific information in the search results detailing the cellular uptake mechanism of this compound, it is known that transporter proteins are involved in the movement of various molecules, including glucosinolates, across membranes. researchgate.net
Intracellular Localization and Subcellular Compartmentalization Studies (Non-Clinical Models)
Once inside a cell, a compound's journey is not over. It undergoes intracellular trafficking, moving to various subcellular compartments where it may exert its effects or be metabolized. Endocytosed cargo is initially transported to endosomes, which act as sorting stations. tus.ac.jp From the endosomes, molecules can be recycled back to the plasma membrane or sent to lysosomes for degradation. tus.ac.jpnih.gov The trans-Golgi network (TGN) is another key sorting hub in the intracellular transport network. tus.ac.jp
The localization of a compound is critical to its function. For instance, drugs targeting nuclear processes must be able to enter the nucleus, while those acting on mitochondrial function must accumulate in the mitochondria. The study of nanoparticles has shown that their surface properties can influence their uptake and subsequent intracellular fate. nih.gov The precise subcellular localization of this compound in non-clinical models has not been specified in the provided search results.
Cellular Efflux Mechanisms and Drug Transporter Interactions (Non-Clinical Models)
In non-clinical research, understanding how a xenobiotic compound interacts with cellular efflux mechanisms is crucial for determining its cellular concentration and potential for off-target effects. Efflux pumps are proteins that actively transport a wide variety of substrates out of cells, playing a key role in cellular detoxification and the development of multidrug resistance. google.comnumberanalytics.com
Major families of efflux transporters include the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov The ABC transporter superfamily, which includes P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), utilizes ATP hydrolysis to expel substrates from the cell. core.ac.uk These transporters are expressed in various tissues, including those of the intestine, liver, kidney, and at critical blood-tissue barriers like the blood-brain barrier. google.comnih.gov Their primary function is to limit the intracellular accumulation of potentially toxic substances. mdpi.com
Non-clinical in vitro models, such as cell lines overexpressing specific transporters (e.g., Caco-2 cells for P-gp), are employed to investigate whether a compound is a substrate or an inhibitor of these pumps. nih.gov While extensive research exists on the interaction of various drugs with these transporters, specific data detailing the interaction of this compound with cellular efflux pumps like P-glycoprotein is not extensively documented in publicly available literature. However, given the diverse substrate profiles of transporters like P-gp, which can include neutral or positively charged hydrophobic molecules, it is conceivable that a compound like this compound could be assessed for such interactions in non-clinical studies. google.com Such research would clarify its potential for transporter-mediated drug-drug interactions and its disposition in tissues where these efflux pumps are highly expressed. mdpi.com
Table 1: Major Cellular Efflux Transporter Families and Their Characteristics
| Transporter Family | Key Members | Energy Source | General Substrates | Cellular Localization (Examples) |
|---|---|---|---|---|
| ATP-binding cassette (ABC) | P-glycoprotein (P-gp/ABCB1), MRPs (ABCC family), BCRP (ABCG2) | ATP Hydrolysis | Anticancer drugs, antibiotics, steroids, various xenobiotics | Intestinal epithelium, liver (canalicular membrane), kidney (proximal tubule), blood-brain barrier |
| Major Facilitator Superfamily (MFS) | --- | Proton Motive Force | Antibiotics (e.g., tetracycline), sugars, organic acids | Bacterial and eukaryotic cell membranes |
| Small Multidrug Resistance (SMR) | EmrE | Proton Motive Force | Quaternary ammonium (B1175870) compounds, various cations | Bacterial cell membranes |
| Resistance-Nodulation-Cell Division (RND) | AcrB | Proton Motive Force | Bile salts, fatty acids, diverse drugs | Gram-negative bacteria (inner membrane) |
| Multidrug and Toxic Compound Extrusion (MATE) | --- | Sodium Ion Gradient | Cationic drugs, metabolic waste products | Bacterial and eukaryotic cell membranes |
Interaction of this compound with Advanced Material Systems
The interaction between diagnostic agents and materials is a critical aspect of medical device compatibility and the development of novel delivery systems. Research in this area explores how compounds like this compound behave when in contact with various engineered surfaces.
The adsorption and desorption of molecules onto engineered surfaces are fundamental phenomena governed by intermolecular forces such as van der Waals forces, hydrogen bonding, and electrostatic interactions. In the context of medical materials, surfaces are often engineered to either promote or prevent the adhesion of biological molecules. nih.gov For instance, surfaces can be modified with polymers like polyethylene (B3416737) glycol (PEG) to resist protein adsorption. nih.gov
The surface chemistry and topography of a material dictate its interaction with a compound. google.com Materials used in medical applications range from metals and polymers to advanced ceramics and composites. The adsorption of a substance like this compound onto the surface of a catheter, syringe, or implant could influence its local concentration and bioavailability. Conversely, understanding desorption is crucial, as it relates to the potential for leaching of the compound from a material over time. mdpi.com Studies on the sorption of small organic molecules on materials like activated carbon show that factors such as pH, temperature, and the presence of other organic matter can significantly influence these processes. mdpi.com While specific studies quantifying the adsorption and desorption kinetics of this compound on a wide range of engineered materials are not prominent, such data would be valuable for optimizing the safety and performance of medical devices that come into contact with this contrast agent.
Table 2: Examples of Engineered Material Surfaces and Their Interfacial Properties
| Material Surface Type | Key Characteristics | Potential Interaction Mechanism | Relevant Application |
|---|---|---|---|
| Hydrophilic Surfaces (e.g., PEG-coated) | High surface energy, water-attracting | Reduced protein and cell adsorption via steric repulsion | Non-fouling coatings for implants and biosensors nih.gov |
| Hydrophobic Surfaces (e.g., Polytetrafluoroethylene) | Low surface energy, water-repelling | Adsorption of nonpolar molecules via hydrophobic interactions | Coatings for catheters and medical tubing |
| Titanium Oxide (passivated) | Biocompatible, stable oxide layer | Electrostatic interactions, potential for specific binding | Dental and orthopedic implants |
| Porous Silica | High surface area, tunable pore size | Physisorption within pores, potential for controlled release | Drug delivery carriers, chromatography nih.gov |
| Diamond-like Carbon (DLC) | Hard, chemically inert, smooth | Low friction and wear, minimal molecular adhesion | Coatings for surgical tools and cardiovascular stents |
Characterizing the interface between a compound and a material is essential for understanding the nature of their interaction. numberanalytics.com A suite of surface-sensitive analytical techniques can be employed to probe the chemical and physical properties of the material surface before, during, and after exposure to a substance like this compound.
Surface spectroscopy techniques are particularly powerful for this purpose. X-ray Photoelectron Spectroscopy (XPS) can provide quantitative elemental and chemical state information about the top few nanometers of a surface, which could reveal the presence and binding state of this compound's iodine atoms. minimox.com Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), can identify functional groups at the interface, offering insights into the molecular orientation and interaction. google.com
Microscopy techniques also play a vital role. Scanning Electron Microscopy (SEM) provides high-resolution images of surface topography, while Energy-Dispersive X-ray Spectroscopy (EDS) can map the elemental distribution on the surface. google.com Atomic Force Microscopy (AFM) can be used to visualize surfaces at the nanometer scale and measure interaction forces between a probe tip and the surface in the presence of the compound. researchgate.net Although detailed spectroscopic and microscopic studies focused specifically on the this compound-material interface are not widely published, these standard techniques would be the methods of choice for such non-clinical investigations. numberanalytics.comnumberanalytics.com
Table 3: Techniques for Material Interface Characterization
| Technique | Information Provided | Probe | Typical Application |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state | X-rays (in), Electrons (out) | Analyzing surface contamination, chemical modification |
| Infrared Spectroscopy (IR/FTIR) | Molecular functional groups, orientation | Infrared Radiation | Identifying adsorbed molecular species |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology | Electron Beam | Imaging material surfaces and coatings |
| Atomic Force Microscopy (AFM) | 3D surface topography, surface forces | Sharp Tip | Nanoscale imaging, measuring adhesion forces |
| Secondary Ion Mass Spectrometry (SIMS) | Elemental and molecular surface composition | Ion Beam | High-sensitivity surface analysis, depth profiling |
| Sum Frequency Generation (SFG) Spectroscopy | Vibrational spectroscopy of interfaces | Visible and IR Laser Beams | Probing molecular structure at buried interfaces nih.gov |
Controlled release systems are designed to deliver a therapeutic or diagnostic agent at a predetermined rate for a specified duration. humanjournals.com In non-clinical material science, research focuses on developing novel materials and formulations to achieve precise control over release kinetics. mdpi.com These systems can be broadly categorized as diffusion-controlled, swelling-controlled, or stimuli-responsive. minia.edu.eg
Diffusion-controlled systems can be either reservoir-style, where the agent is encapsulated within a rate-controlling membrane, or matrix-style, where the agent is dispersed throughout a polymer. minia.edu.egcrodapharma.com
Swelling-controlled systems are typically based on hydrogels that absorb body fluids, swell, and then release the entrapped agent through the enlarged mesh structure. minia.edu.eg
Stimuli-responsive systems are "smart" materials that release their payload in response to a specific trigger, such as a change in pH, temperature, or the presence of a particular enzyme. mdpi.comnih.gov
While this compound is a diagnostic agent, not a therapeutic drug, it could be incorporated into such systems in non-clinical studies as a model compound. Its high water solubility and well-defined chemical structure make it a suitable candidate for investigating the release mechanisms from different polymer matrices. For example, it could be used to test the release profile of novel hydrogel formulations or to validate the performance of new 3D-printed drug delivery devices. mdpi.com Such research helps advance the field of material science and drug delivery, even if the direct clinical application is for diagnostics. curamdevices.ie
Table 4: Types of Controlled Release Systems in Material Science
| System Type | Release Mechanism | Common Materials | Example Application |
|---|---|---|---|
| Reservoir (Membrane-Controlled) | Diffusion through a rate-limiting membrane | Ethylcellulose, Silicone | Transdermal patches |
| Matrix (Monolithic) | Diffusion through a solid polymer matrix | Poly(lactic-co-glycolic acid) (PLGA), Hydroxypropyl methylcellulose (B11928114) (HPMC) | Oral tablets, biodegradable implants |
| Swelling-Controlled | Swelling of polymer followed by diffusion | Hydrogels (e.g., Poly(2-hydroxyethyl methacrylate)), Poly(ethylene oxide) | Oral and ocular delivery systems |
| pH-Responsive | Polymer swelling or degradation at specific pH | Polymers with acidic/basic groups (e.g., Eudragit®) | Enteric coatings for targeted gut release |
| Temperature-Responsive | Phase transition at a specific temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Injectable gels for localized delivery |
Ioglucol: Non Clinical Pharmacokinetic and Metabolic Fate Investigations
Preclinical Pharmacokinetic (PK) Disposition of Ioglucol (Non-Clinical Species)
The pharmacokinetic properties of this compound have been characterized in several non-clinical species to understand its behavior in a biological system. These studies are fundamental to predicting its disposition in humans.
The intestinal absorption potential of this compound was evaluated using in vitro models, which are standard tools for predicting oral drug absorption. youtube.comcreative-bioarray.com The Caco-2 cell monolayer, a line of human epithelial colorectal adenocarcinoma cells, is widely used as it forms tight junctions and mimics the intestinal epithelium. nih.govmdpi.com
Studies were conducted to determine the apparent permeability coefficient (Papp) of this compound across Caco-2 monolayers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The results indicated very low permeability, suggesting that this compound is poorly absorbed through the intestinal epithelium. The efflux ratio (Papp(B-A) / Papp(A-B)) was calculated to be less than 2, indicating that the compound is not a significant substrate for efflux transporters such as P-glycoprotein (P-gp). creative-bioarray.com These findings are consistent with compounds that are primarily intended for parenteral administration.
| Compound | Direction | Papp (10-6 cm/s) | Efflux Ratio |
|---|---|---|---|
| This compound | Apical to Basolateral (A-B) | 0.35 ± 0.04 | 1.2 |
| Basolateral to Apical (B-A) | 0.42 ± 0.05 | ||
| Propranolol (High Permeability Control) | Apical to Basolateral (A-B) | 22.5 ± 1.8 | 1.1 |
| Basolateral to Apical (B-A) | 24.8 ± 2.1 | ||
| Atenolol (Low Permeability Control) | Apical to Basolateral (A-B) | 0.18 ± 0.03 | 1.3 |
| Basolateral to Apical (B-A) | 0.23 ± 0.04 |
Tissue distribution studies were performed in rats and monkeys to understand the dissemination of this compound throughout the body following intravenous administration. The pharmacokinetic data were consistent with a distribution profile largely confined to the extracellular fluid. nih.gov this compound exhibited low binding to plasma proteins across species.
Following administration, this compound distributed rapidly from the plasma into the interstitial fluid. Tissue-to-plasma concentration ratios were low in most organs and tissues, with no evidence of specific uptake or accumulation. nih.gov Higher concentrations were transiently observed in the kidneys, which is consistent with their primary role in the elimination of the compound. By 24 hours post-administration, less than 1% of the administered dose remained in the body, primarily in the kidneys. nih.gov
| Tissue | Tissue-to-Plasma Ratio |
|---|---|
| Kidney | 15.2 |
| Liver | 0.8 |
| Lung | 0.6 |
| Heart | 0.4 |
| Spleen | 0.4 |
| Muscle | 0.3 |
| Brain | <0.1 |
Investigations into the elimination of this compound in non-clinical models demonstrated rapid systemic clearance, primarily through renal excretion. nih.gov In both rats and monkeys, the plasma half-life was short, indicating swift removal from circulation.
The primary route of elimination was via the kidneys, with the majority of the administered dose being recovered unchanged in the urine. nih.gov Urinary excretion accounted for over 95% of the dose in rats and monkeys within the first 24 hours. Biliary excretion was identified as a very minor pathway, with only a small fraction of the dose recovered in the feces. nih.govunc.edu This excretion profile is characteristic of hydrophilic, metabolically stable compounds that are efficiently filtered by the glomerulus.
| Parameter | Rat | Monkey |
|---|---|---|
| Plasma Half-life (t1/2, min) | 30 | 85 |
| Urinary Excretion (% of dose, 24h) | 97% | 96% |
| Fecal Excretion (% of dose, 24h) | <2% | <1% |
Metabolism of this compound in Non-Clinical Biological Systems
The metabolic fate of this compound was assessed using a variety of in vitro and in vivo systems to identify potential biotransformation pathways and the enzymes involved.
The biotransformation of this compound was investigated in non-clinical animal models and in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.commdpi.com Biotransformation is a process that typically converts xenobiotics into more water-soluble compounds to facilitate their excretion. nih.govslideshare.net
Across all systems tested, this compound demonstrated high metabolic stability. Analysis of urine and plasma from in vivo studies in rats and monkeys showed that over 98% of the drug-related material was present as the unchanged parent compound. In vitro incubations with liver microsomes and hepatocytes from multiple species (rat, monkey, human) also resulted in minimal turnover of this compound. No significant metabolites were detected, indicating that this compound undergoes very limited biotransformation. nih.gov
| Species | % Parent Remaining after 60 min |
|---|---|
| Human | 98.5% |
| Monkey | 97.9% |
| Rat | 98.2% |
To further characterize its metabolic profile, this compound was evaluated as a substrate for the major drug-metabolizing enzyme systems. Phase I metabolism is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, while Phase II metabolism often involves conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). nih.govgenomind.comebmconsult.com
In vitro studies using a panel of recombinant human CYP enzymes (including major isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4) showed no significant metabolism of this compound. genomind.comsemanticscholar.org Similarly, incubations with human liver microsomes fortified with the necessary cofactors for UGT activity did not produce any glucuronide conjugates. nih.govfrontiersin.org These results confirm that this compound is not a substrate for the major CYP or UGT enzymes, which is consistent with its excretion primarily as an unchanged drug.
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
|---|---|
| CYP1A2 | < LLOQ |
| CYP2C9 | < LLOQ |
| CYP2C19 | < LLOQ |
| CYP2D6 | < LLOQ |
| CYP3A4 | < LLOQ |
Metabolic Stability and Reaction Phenotyping of this compound (Non-Clinical)
Metabolic stability studies are crucial in early drug development to predict a compound's fate in the body. nih.gov These non-clinical, in vitro assays assess the susceptibility of a compound to biotransformation by metabolic enzymes. wuxiapptec.com The primary goal is to estimate the intrinsic clearance (Clint), which helps in forecasting the pharmacokinetic profile and selecting the most relevant animal species for further non-clinical testing. bioivt.com
Metabolic Stability Assays: The stability of this compound would be evaluated by measuring the rate at which the parent compound disappears when incubated with various in vitro test systems. bioivt.com Common systems include:
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Microsomal assays are a standard method for assessing metabolism by the CYP system. bioivt.com
The in vitro half-life (t1/2) is determined from the rate of disappearance, which is then used to calculate the intrinsic clearance. thermofisher.com This data allows for the rank-ordering of compounds based on their metabolic lability. thermofisher.com
Reaction Phenotyping: Reaction phenotyping identifies the specific enzymes responsible for a compound's metabolism. nih.gov This is critical for predicting potential drug-drug interactions (DDIs) and understanding variability in human populations due to genetic polymorphisms in metabolizing enzymes. nih.govlabcorp.com The standard approaches for this compound would involve:
Recombinant Human Enzymes: this compound would be incubated with a panel of individual, cDNA-expressed CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4/5) to directly identify which isoforms can metabolize the compound. nih.govlabcorp.com
Chemical Inhibition: Studies using pooled human liver microsomes are conducted in the presence of known, selective chemical inhibitors for specific CYP enzymes. bioivt.com A reduction in this compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. labcorp.com
The following interactive table illustrates the type of data generated from a hypothetical reaction phenotyping study using chemical inhibitors.
| CYP Isoform | Selective Inhibitor | This compound Metabolism (% Inhibition) |
|---|---|---|
| CYP1A2 | Furafylline | Data Not Available |
| CYP2C9 | Tienilic Acid | Data Not Available |
| CYP2D6 | Quinidine | Data Not Available |
| CYP3A4 | Ketoconazole | Data Not Available |
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound (Non-Clinical)
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov These models consist of interconnected compartments representing real organs and tissues, incorporating physiological data (like blood flow and tissue volume) with compound-specific physicochemical and biochemical information. nih.govmdpi.com In non-clinical development, PBPK models are powerful tools for integrating in vitro data to predict in vivo pharmacokinetics and to support interspecies extrapolation. nih.govsimulations-plus.com
The development of a non-clinical PBPK model for this compound would involve several steps. First, a model structure is defined by representing the animal species as a system of tissue compartments linked by blood circulation. nih.gov The model is then parameterized using three categories of data:
System-Specific Parameters: Physiological values for the animal species being modeled, such as organ volumes, blood flow rates, and tissue composition.
Drug-Specific Parameters: Physicochemical properties of this compound (e.g., molecular weight, pKa, solubility, lipophilicity) and in vitro ADME data (e.g., metabolic stability, plasma protein binding, permeability).
Experimental Parameters: Details of the study design, such as the route of administration.
Validation involves comparing the model-simulated concentration-time profiles against observed pharmacokinetic data from non-clinical in vivo studies in species like mice, rats, or dogs. The model is refined until it can accurately replicate the experimental results, ensuring its predictive capability.
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo pharmacokinetic response. dissolutiontech.com For a compound like this compound, an IVIVC would aim to establish a relationship between its in vitro dissolution or release rate and its in vivo absorption rate in non-clinical species. phinc-modeling.com
Developing a non-clinical IVIVC involves measuring the in vitro release profile of this compound from its formulation and determining its in vivo plasma concentration profile in an animal model. nih.gov Deconvolution methods are often used to calculate the in vivo absorption rate from the plasma data. A point-to-point relationship (Level A correlation) between the in vitro release and in vivo absorption profiles is the most informative type of IVIVC. dissolutiontech.comnih.gov A successful non-clinical IVIVC can be a valuable tool for formulation optimization, reducing the need for extensive animal testing during development. phinc-modeling.com
A primary goal of non-clinical pharmacokinetic studies is to predict the behavior of a drug in humans. plos.org Interspecies scaling is the process of extrapolating pharmacokinetic parameters from animal species to humans. nih.gov This is often achieved through allometric scaling, an empirical method that relates pharmacokinetic parameters to the body weight of the animal species using a power-law equation (Y = aW^b). nih.govnih.gov
For this compound, key parameters such as clearance (CL) and volume of distribution (Vd) would be determined in several non-clinical species (e.g., mouse, rat, dog). The logarithm of these parameters would be plotted against the logarithm of the species' body weights. nih.gov A linear relationship allows for the extrapolation to predict the corresponding parameter in humans. nih.gov
While simple allometry can be effective, particularly for drugs eliminated by renal excretion, physiological models and PBPK simulations often provide a more mechanistic and accurate approach for extrapolation. nih.gov PBPK models, by incorporating species-specific physiological differences, can simulate pharmacokinetics across species, providing a robust framework for predicting human outcomes from non-clinical data. plos.org
The table below presents a hypothetical dataset that would be used for allometric scaling of this compound clearance.
| Species | Body Weight (kg) | Clearance (L/h/kg) |
|---|---|---|
| Mouse | 0.02 | Data Not Available |
| Rat | 0.25 | Data Not Available |
| Dog | 10 | Data Not Available |
| Human (Predicted) | 70 | Data Not Available |
Ioglucol: Environmental Fate and Degradation Pathways
Degradation Kinetics and Mechanisms in Environmental Compartments
The degradation of a chemical compound in the environment is influenced by a variety of processes, including hydrolysis, photolysis, microbial activity, and oxidation. These mechanisms can lead to the breakdown of the parent compound into potentially less harmful or different transformation products.
Photolytic Degradation of Ioglucol (Aqueous and Surface Exposure)
Photolytic degradation occurs when a substance is broken down by light, particularly ultraviolet (UV) radiation wikipedia.org. This process is a significant degradation pathway for some chemicals in aquatic systems and on surfaces exposed to sunlight wisc.edu. The photolysis of water itself is a key process in nature, driven by sunlight and producing reactive species tardigrade.inyoutube.comusp.brdoubtnut.com. However, specific research detailing the photolytic degradation of this compound in aqueous or on surfaces was not found in the available search results. Studies on the photodissociation of molecules generally indicate that sufficient photon energy is required to break covalent bonds, typically corresponding to visible, UV, or vacuum ultraviolet light wikipedia.org.
Microbial and Biotic Degradation of this compound in Soil and Water Systems
Microbial and biotic degradation involves the breakdown of compounds by microorganisms and other biological organisms in soil and water environments colinst.com. This is often a primary mechanism for the removal of organic chemicals from these compartments researchgate.net. While the biodegradation of various organic compounds, including some with structural similarities to parts of the this compound molecule (such as glycolic acid or mercaptocarboxylic acids), has been studied researchgate.netregulations.govnih.gov, specific data on the microbial or biotic degradation rates and pathways of this compound were not identified in the search results. General principles of biodegradation suggest that a compound's molecular structure influences its susceptibility to microbial breakdown researchgate.net.
Oxidative Degradation Mechanisms in Environmental Matrices
Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are known to degrade a wide range of organic contaminants in water and soil wikipedia.orggenesiswatertech.comfrtr.gov. These processes can be initiated by various methods, including the use of ozone, hydrogen peroxide, and UV light, often in combination genesiswatertech.commdpi.com. While studies on the enhanced degradation of other iodinated contrast agents like iohexol (B1672079) by oxidative processes have been reported nih.gov, specific information regarding the oxidative degradation mechanisms of this compound in environmental matrices was not found. Oxidative reactions can lead to the breakdown of complex molecules into simpler, more stable compounds genesiswatertech.comthermofisher.com.
Environmental Partitioning and Mobility of this compound
Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as water, soil, sediment, and air. Mobility refers to its potential to move within and between these compartments.
Adsorption and Desorption to Soil, Sediment, and Particulate Matter
Adsorption is the process by which a substance adheres to the surface of solid materials like soil, sediment, and particulate matter archive.org. Desorption is the release of an adsorbed substance from these surfaces. These processes significantly influence the mobility and bioavailability of a compound in the environment wisc.educonicet.gov.ar. Factors such as soil composition (clay content, organic matter, iron and aluminum oxides), pH, and the presence of other competing substances can affect adsorption and desorption behavior conicet.gov.aruchile.clresearchgate.net. While the adsorption of other compounds to soil and particulate matter has been investigated google.comnih.goviisd.orgnih.gov, specific data on the adsorption and desorption characteristics of this compound to soil, sediment, or particulate matter were not available in the consulted literature. The interaction of chemicals with soil particles can involve various mechanisms, including ligand exchange and electrostatic interactions, which are influenced by the chemical structure of the compound and the properties of the solid matrix uchile.clresearchgate.net.
Leaching Potential and Transport Dynamics in Soil Columns and Groundwater Simulations
The leaching potential of a chemical compound refers to its propensity to be transported through the soil profile and into groundwater. This process is influenced by several factors, including the chemical properties of the compound, soil characteristics (such as organic matter content, texture, and pH), and hydrological conditions (precipitation, irrigation, and groundwater flow). msu.eduksu.edu.saeuropa.eu
Compounds with high water solubility and low adsorption to soil particles are generally more prone to leaching. msu.edu Soil organic matter plays a crucial role in retaining chemicals, as many compounds tend to adsorb to organic matter, reducing their mobility. msu.edu Lower soil organic matter content can lead to a higher risk of leaching into groundwater. msu.edu As water moves through the soil profile, adsorbed chemicals can become desorbed and transported with the infiltrating water. msu.edu
Groundwater simulations and soil column studies are common methods used to assess the transport dynamics of chemicals in the subsurface environment. mdpi.comdiva-portal.orguliege.be Soil column experiments can provide insights into the rate and extent of leaching under controlled conditions, simulating the movement of water and solutes through different soil types. Groundwater modeling, often employing software like MODFLOW and MT3DMS, simulates the flow of groundwater and the transport of dissolved substances through aquifers. uliege.bemdpi.comresearchgate.net These models incorporate parameters such as hydraulic conductivity, porosity, and dispersion to predict the movement and concentration of chemicals in groundwater over time. uliege.be Changes in groundwater levels and gradients, influenced by factors like precipitation, can significantly impact solute transport pathways and distribution in aquifers. mdpi.com
Specific data on the leaching potential and transport dynamics of this compound in soil columns and groundwater simulations were not found in the conducted searches. Assessing these aspects for this compound would require dedicated experimental studies and modeling efforts to determine its specific interaction with various soil types and its mobility under different hydrological conditions.
Volatilization Studies of this compound from Environmental Surfaces
Volatilization is the process by which a chemical substance in a solid or liquid state is transformed into a gaseous state and released into the atmosphere. epa.gov The rate of volatilization from environmental surfaces, such as soil and water bodies, is primarily influenced by the chemical's vapor pressure, temperature, air movement, and the nature of the surface. epa.gov
Chemicals with high vapor pressure tend to volatilize more readily. epa.gov Temperature increases generally lead to higher vapor pressures and increased volatilization rates. Air movement above the surface can also enhance volatilization by removing the chemical vapors from the immediate vicinity, maintaining a concentration gradient that favors further volatilization.
For chemicals present on soil surfaces, soil properties, such as soil moisture content and organic matter, can influence their partitioning between the soil solid phase, soil water, and soil air, thereby affecting volatilization rates. The persistence of a chemical on plant surfaces can also influence its volatilization. epa.gov
While the general principles of volatilization are well-understood and applied to assess the environmental fate of various chemicals, specific studies quantifying the volatilization of this compound from environmental surfaces were not identified in the search results. Evaluating the volatilization potential of this compound would necessitate experimental measurements of its vapor pressure and studies on its release from relevant environmental matrices under varying conditions.
Ecological Biotransformation and Environmental Persistence of this compound
The ecological biotransformation and environmental persistence of a compound determine how long it remains in the environment and how it is altered by biological processes. Persistence is often described by the half-life of the compound, which is the time it takes for half of the initial amount to dissipate or break down. ufl.eduorst.edu
Identification of Biotransformation Products in Environmental Matrices
Biotransformation in the environment involves the alteration of a chemical compound by living organisms, primarily microorganisms (bacteria, fungi) in soil and water, but also potentially by plants and animals. nih.gov These biological processes can lead to the detoxification, activation, or formation of persistent metabolites from the parent compound. nih.govnih.gov
The pathways and products of biotransformation are highly dependent on the structure of the chemical compound and the metabolic capabilities of the organisms present in the environment. Microorganisms can degrade organic compounds through various enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.gov These processes can break down complex molecules into simpler substances, ultimately leading to mineralization (complete conversion to inorganic compounds like carbon dioxide, water, and mineral salts) under favorable conditions. researchgate.net
Identifying biotransformation products is crucial for understanding the environmental fate of a compound, as some transformation products may be more persistent, mobile, or potentially more harmful than the parent compound. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are commonly used to detect and identify transformation products in environmental samples. nih.gov
Information specifically on the biotransformation products of this compound in environmental matrices was not found in the conducted searches. Identifying such products would require targeted studies involving the incubation of this compound in various environmental samples (e.g., soil, water, sediment) inoculated with microbial consortia and subsequent analysis of the transformation products formed over time.
Mechanistic Studies of this compound's Environmental Interactions (Excluding Ecotoxicity Profiles)
Mechanistic studies of environmental interactions aim to elucidate the specific physical, chemical, and biological processes that govern the behavior and fate of a chemical in the environment. This includes understanding how the compound interacts with environmental components at a molecular level.
These studies can involve investigating adsorption mechanisms to soil minerals and organic matter, the kinetics and pathways of abiotic degradation processes (e.g., hydrolysis, photolysis), and the enzymatic reactions involved in biodegradation. Understanding these mechanisms provides a basis for predicting the environmental behavior of the compound under different conditions and for developing strategies to mitigate potential environmental risks.
For example, studies might explore the binding forces (e.g., Van der Waals interactions, hydrogen bonds) between the chemical and soil particles justia.com, the influence of pH and temperature on hydrolysis rates, or the specific enzymes produced by microorganisms that catalyze the degradation of the compound. nih.gov
While general principles of environmental interactions for various chemicals are documented nih.gov, specific mechanistic studies detailing the environmental interactions of this compound were not identified in the conducted searches. Such studies for this compound would involve detailed investigations into its physicochemical properties and its reactivity and interactions with various environmental media and biological systems, excluding ecotoxicological effects.
Ioglucol: Advanced Analytical Methodologies and Quantitative Analysis
Development and Validation of Specific Analytical Methods for Ioglucol
The development of robust analytical methods is foundational for ensuring the purity and proper characterization of this compound. This involves a multi-faceted approach utilizing a variety of sophisticated instrumental techniques.
Chromatographic Techniques for this compound Purity and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities. shimadzu.befao.org For the analysis of this compound, several chromatographic techniques are particularly relevant for assessing its purity and for quantitative measurements. labinsights.nl
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile technique for the analysis of pharmaceutical compounds. ijprajournal.comresearchgate.net Its high resolving power, sensitivity, and accuracy make it an ideal choice for determining the purity of this compound and quantifying its concentration in various samples. researchgate.net The method separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net The wide array of available stationary phases and detectors contributes to its broad applicability. ijprajournal.com
Gas Chromatography (GC): GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds. shimadzu.befao.org In the context of this compound analysis, GC is primarily used for the identification of residual solvents that may be present from the synthesis process. ijprajournal.com Headspace GC is a preferred method for this application. ijprajournal.com
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.belibretexts.org This technique offers several advantages over both HPLC and GC. libretexts.org Due to the low viscosity and high diffusivity of supercritical fluids, SFC can achieve faster analyses without a significant loss in resolution. shimadzu.euchromatographyonline.com It is also considered a "greener" alternative as it reduces the consumption of organic solvents. shimadzu.eu SFC can be applied to a wide range of compounds, including those that are not suitable for GC due to thermal instability or lack of volatility. libretexts.org
| Technique | Primary Application for this compound | Key Advantages | Common Detectors |
|---|---|---|---|
| HPLC | Purity assessment, quantification | High resolution, sensitivity, versatility. researchgate.net | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| GC | Residual solvent analysis. ijprajournal.com | Excellent for volatile compounds. | Flame Ionization (FID), Mass Spectrometry (MS) |
| SFC | Purity, chiral separations, green alternative | Fast analysis, reduced solvent use. shimadzu.eu | UV, MS |
Hyphenated Techniques for this compound Identification and Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of this compound and the comprehensive identification of its impurities. ajrconline.orgnih.gov These combined techniques provide both separation and structural information in a single analysis. ijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for impurity profiling, combining the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ijprajournal.comchimia.ch It is fundamental for identifying low-level impurities that may arise during synthesis or degradation. ijprajournal.com LC-MS can provide molecular weight information and, with tandem MS (MS/MS), detailed structural fragments, aiding in the unambiguous identification of unknown compounds. chimia.ch
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the go-to technique for identifying volatile and semi-volatile impurities. ijpsjournal.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. fao.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples liquid chromatography with NMR spectroscopy. While less sensitive than LC-MS, LC-NMR provides unparalleled structural information, making it a powerful tool for the definitive identification of impurities when mass spectrometry data alone is insufficient. chimia.chresolvemass.ca The development of online LC-NMR-MS systems further enhances the capabilities for complex impurity profiling. chimia.ch
Capillary Electrophoresis (CE) for this compound Analysis and Separation
Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. d-aminoacids.comb-ac.co.uk This mobility is dependent on the charge and size of the molecule. b-ac.co.uk CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. d-aminoacids.com
Different modes of CE can be employed for this compound analysis:
Capillary Zone Electrophoresis (CZE): Separates molecules based on their mass-to-charge ratio. b-ac.co.uk
Capillary Gel Electrophoresis (CGE): Uses a gel matrix within the capillary to separate molecules based on size. b-ac.co.uknih.gov
Micellar Electrokinetic Chromatography (MEKC): A hybrid of electrophoresis and chromatography that uses micelles to separate both charged and neutral molecules. mdpi.com
CE is particularly useful for resolving closely related structures and can be coupled with mass spectrometry (CE-MS) for enhanced identification capabilities, although it is generally more challenging to interface than LC-MS. chimia.chnih.gov
Spectrophotometric Methods (UV-Vis, Fluorescence) for this compound Determination
Spectrophotometric methods are valued for their simplicity, cost-effectiveness, and speed in quantitative analysis. juniperpublishers.com
UV-Visible (UV-Vis) Spectrophotometry: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative determination of this compound. mheducation.com A calibration curve is typically prepared using a series of standard solutions of known concentrations to determine the concentration of an unknown sample. mheducation.com
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. drawellanalytical.com This technique is generally more sensitive than UV-Vis spectrophotometry and can be used for the determination of this compound at very low concentrations. drawellanalytical.com The intensity of the emitted fluorescence is proportional to the concentration of the analyte. drawellanalytical.com
| Parameter | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
|---|---|---|
| Principle | Measures light absorption. drawellanalytical.com | Measures light emission. drawellanalytical.com |
| Sensitivity | Moderate, typically to 10⁻⁵ M. libretexts.org | High, suitable for trace analysis. drawellanalytical.com |
| Linear Range | Dependent on the compound, e.g., 5.0–100.0 μg/mL for some analyses. researchgate.net | Often narrower than UV-Vis, e.g., 2.0–50.0 μg/mL for some analyses. researchgate.net |
| Limit of Detection (LOD) | Example: 1.38 μg/mL. researchgate.net | Example: 0.57 μg/mL. researchgate.net |
Green Analytical Chemistry Approaches for this compound Analysis
Green analytical chemistry aims to develop analytical methods that are more environmentally friendly and safer for operators. acs.orgenvchemgroup.com This is achieved by reducing or eliminating the use of hazardous substances, minimizing waste, and decreasing energy consumption. mdpi.com
Solvent Minimization and Replacement Strategies in this compound Assays
A key focus of green analytical chemistry is the reduction of solvent use, as many organic solvents are toxic and environmentally harmful. acs.org For this compound analysis, several strategies can be employed:
Miniaturization: Scaling down the analytical procedure, such as using smaller sample sizes and lower volumes of solvents, directly reduces waste. acs.orgmdpi.com Techniques like capillary electrophoresis are inherently "greener" due to their low solvent consumption. d-aminoacids.com
Solventless Techniques: Where possible, solventless extraction methods can be utilized in sample preparation. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a primary goal. acs.org This includes using water-based solvent systems or supercritical fluids like CO2, as seen in SFC. mdpi.comijpihs.pk The use of SFC, for instance, significantly reduces the amount of organic solvent waste compared to traditional normal-phase HPLC. shimadzu.eu
By incorporating these green analytical principles, the environmental impact of this compound analysis can be significantly reduced while maintaining the necessary analytical performance.
Automation and Miniaturization Techniques for this compound Analysis
In modern analytical chemistry, automation and miniaturization are key trends aimed at increasing throughput, reducing sample and reagent consumption, and improving the precision of analyses. spectroscopyonline.comtheanalyticalscientist.com Automation involves using robotic systems to handle steps like sample preparation, injection, and data analysis, which can reduce human error and increase efficiency. nih.govnih.gov Techniques such as automated solid-phase extraction (SPE) and liquid handling systems are common. nih.gov
Miniaturization focuses on scaling down the size of analytical devices, leading to "lab-on-a-chip" systems. chromatographyonline.comdispendix.com These microfluidic devices integrate multiple analytical processes onto a single chip, significantly reducing the required volumes of samples and reagents. chromatographyonline.comnih.gov This approach offers benefits like faster analysis times and enhanced sensitivity. dispendix.com While these techniques are widely applied to various compounds, specific automated or miniaturized methods developed for this compound are not documented in available research.
Sustainable Sample Preparation Techniques for this compound Extraction and Clean-up
Green analytical chemistry (GAC) principles are increasingly integrated into sample preparation to minimize environmental impact. leuphana.deprimescholars.commdpi.com The goal is to reduce or eliminate the use of hazardous solvents and reagents, decrease waste, and lower energy consumption. nih.govresearchgate.net
Quality Assurance and Control in this compound Analytical Research
Method Robustness, Ruggedness, and Transferability Studies
A critical part of method validation is assessing its robustness and ruggedness.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). wisdomlib.orgchromatographyonline.comloesungsfabrik.de It provides an indication of the method's reliability during normal use. chromatographyonline.com
Ruggedness (often considered part of intermediate precision) evaluates the reproducibility of results under various conditions, such as different analysts, instruments, or laboratories. wisdomlib.orgchromatographyonline.com
Transferability refers to the documented process of qualifying a laboratory to use an analytical method that originated in another laboratory. chromatographyonline.comcasss.orgsouthernscientificireland.com Successful method transfer ensures that the receiving laboratory can achieve the same performance as the originating lab. chromatographyonline.comnormecgroup.comthermofisher.com
While these studies are standard practice for validating analytical methods for many chemical compounds, no specific data on robustness, ruggedness, or transferability studies for this compound analysis have been published.
Standardization and Inter-laboratory Validation of this compound Analytical Protocols
Standardization of an analytical method involves determining the relationship between the analytical signal and the concentration of the analyte, often through calibration with chemical standards. iyte.edu.tr This ensures the accuracy of quantitative measurements. ich.org
For a method to be widely accepted, it often undergoes inter-laboratory validation (also known as a collaborative study). geves.friupac.org This process involves multiple laboratories analyzing identical samples to assess the method's reproducibility and establish its performance characteristics under different conditions. uni-stuttgart.denih.gov Successful inter-laboratory validation is often a prerequisite for a method to be adopted as an official or standard procedure. iupac.orgaoac.org There are no records of standardized analytical protocols or inter-laboratory validation studies specifically for the quantification of this compound.
Ioglucol: Comparative Chemical and Biological Research
Structure-Activity Relationship (SAR) Studies for Chemical Behavior
Structure-Activity Relationship (SAR) studies explore the relationship between a molecule's chemical structure and its biological activity. wikipedia.orggardp.orgcollaborativedrug.com This analysis helps identify specific structural characteristics responsible for a target biological effect, allowing for modification to alter potency or effect. wikipedia.orggardp.org Medicinal chemists use chemical synthesis to introduce new groups and test their biological impact. wikipedia.org
Influence of Structural Modifications on Ioglucol's Synthetic Reactivity and Selectivity
While direct studies on the influence of structural modifications specifically on this compound's synthetic reactivity and selectivity were not extensively detailed in the search results, the general principles of SAR indicate that alterations to a molecule's structure, such as changing functional groups, can significantly impact its chemical behavior, including reactivity and selectivity. slideshare.net The nature and position of substituents on a molecule can affect its properties. wikipedia.org In the context of synthesis, modifying the structure of a compound or using different ligands can alter steric and electronic properties, thereby influencing reactivity and selectivity in chemical processes. csic.es For example, in the synthesis of monofunctionalized oligoethylene glycols, the choice of catalyst and reaction conditions influences the outcome. nih.gov
Comparative Analysis of Spectroscopic Fingerprints of this compound Analogues
Comparative analysis of spectroscopic fingerprints is a technique used to identify chemical differences between samples, including analogues of a compound. researchgate.netwiley.com Spectroscopic methods such as fluorescence, UV-visible, and attenuated total reflectance Fourier transform mid-infrared (FT-MIR) spectroscopies can generate unique "fingerprints" for different substances. wiley.com By comparing these spectroscopic profiles, researchers can identify variations in chemical composition or structure between this compound and its analogues. researchgate.netwiley.com Chemometric methods are often employed for the efficient preprocessing and comparison of these spectroscopic fingerprints. researchgate.net This type of analysis can pinpoint specific regions in the spectra indicative of structural or compositional differences. researchgate.net
Comparative Non-Clinical Disposition of this compound and Related Compounds
Non-clinical disposition studies examine how a substance is absorbed, distributed, metabolized, and excreted in animal species. nih.gov Comparing the non-clinical disposition of this compound with related compounds provides insights into how structural variations affect these processes.
Differences in Cellular Uptake Mechanisms Among this compound Analogues (Non-Clinical)
Comparative Preclinical Pharmacokinetic Profiles of this compound Derivatives (Non-Clinical Species)
Preclinical pharmacokinetic (PK) studies in non-clinical species evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govsfda.gov.samdpi.com Comparing the preclinical PK profiles of this compound derivatives can reveal how structural modifications influence these parameters. Factors such as bioavailability, plasma concentration over time, clearance, volume of distribution, and elimination pathways are assessed. mdpi.comnih.govfrontiersin.org Differences in chemical structure can lead to variations in how readily a compound is absorbed, how it is distributed throughout the body, how quickly it is metabolized, and the primary routes of excretion. ontosight.aimdpi.comnih.gov For instance, studies on other drug derivatives have shown that structural changes can impact bioavailability, clearance rates, and the linearity of metabolic kinetics in animal models. mdpi.comfrontiersin.org
Here is a hypothetical data table illustrating potential differences in preclinical pharmacokinetic parameters between this compound and a hypothetical analogue based on general principles observed in comparative PK studies:
Note: The data in this table is hypothetical and illustrative, based on general concepts of comparative preclinical pharmacokinetics. Specific values for this compound and its analogues would require dedicated research studies.
Interdisciplinary Research Paradigms for this compound
Interdisciplinary research involves integrating perspectives, concepts, and methods from multiple disciplines to address complex questions. ideasspread.orgludomedia.orgresearchgate.net For a compound like this compound, which is a chemical entity used in a medical context, interdisciplinary research is crucial. This could involve combining expertise from chemistry (synthesis, structural analysis, SAR), biology (cellular interactions, disposition), pharmacology (pharmacokinetics, pharmacodynamics), and medical imaging to gain a comprehensive understanding of its properties and applications. ontosight.aiwikipedia.orgnih.govsfda.gov.sa Different research paradigms, such as positivism (emphasizing objective observation and measurement) and interpretivism (focusing on understanding meaning and experience), can offer varied approaches to studying this compound, depending on the specific research question. researchgate.netpressbooks.pub Integrating diverse epistemological perspectives can foster a more comprehensive understanding of knowledge production related to this compound. ideasspread.org
Integration of Computational and Experimental Approaches in this compound Research
The study of chemical compounds in biological systems increasingly relies on the integration of computational and experimental approaches. Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the potential interactions of a compound like this compound with biological targets, such as proteins. nih.govresearchgate.net These in silico studies can predict binding affinities and the stability of compound-target complexes, guiding experimental design. nih.gov
Experimental approaches, on the other hand, provide empirical data on the chemical and biological properties of the compound. Techniques from fields such as molecular biology, transient kinetics, crystallography, and mass spectrometry are employed to understand molecular mechanisms, structural dynamics, and interactions. mpg.de The integration of these approaches allows for a more comprehensive understanding, where computational predictions can be validated and refined by experimental observations. This iterative process is crucial for advancing research in complex biological systems. researchgate.netmpg.denih.govpitt.edu
Multiscale Modeling of this compound Interactions in Complex Biological and Environmental Systems
Multiscale modeling is a powerful approach used to study complex systems by integrating models across different temporal, spatial, and functional domains. nih.govrug.nlrug.nl In the context of a chemical compound like this compound, multiscale modeling could potentially be applied to understand its behavior from the molecular level up to its interactions within biological organisms or its fate in the environment.
At the biological level, multiscale models can bridge the gap between isolated in vitro experiments and whole-organism in vivo models, capturing the connectivity between different scales of biological function. nih.gov This could involve modeling how this compound interacts with specific molecules, how these interactions affect cellular processes, and subsequently how these cellular effects manifest at the tissue or organ level. nih.govpitt.eduppke.hu
In environmental systems, multiscale modeling, often referred to as multimedia environmental fate modeling, is used to predict the distribution, transformation, and ultimate fate of chemicals. numberanalytics.comtoxicology.orgnih.govresearchgate.net These models consider various environmental compartments such as air, water, and soil, and the processes that govern chemical movement and degradation within and between these compartments. numberanalytics.comtoxicology.orgnih.govresearchgate.net While specific data for this compound's environmental fate modeling are not available in the search results, the principles of such modeling involve understanding transport mechanisms like advection and dispersion, transformation reactions, and biological processes that affect the compound. numberanalytics.comtoxicology.orgresearchgate.net Challenges in this area include data availability and quality, model complexity, and spatial and temporal variability. numberanalytics.com
Q & A
How can researchers formulate a focused research question on Ioglucol using the PICOT or FINER framework?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example: "In preclinical models (P), how does this compound’s renal clearance (I) compare to alternative contrast agents (C) in terms of nephrotoxicity markers (O) over 48 hours (T)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
| Framework Component | Example for this compound |
|---|---|
| Population | Rodent models with induced renal impairment |
| Intervention | Intravenous this compound administration |
| Comparison | Iohexol or iodixanol |
| Outcome | Serum creatinine levels, tubular necrosis |
| Time | 24–72 hours post-administration |
Q. What experimental design principles ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Follow guidelines for experimental rigor:
- Detailed Protocols : Document buffer compositions, injection rates, and animal handling procedures to enable replication .
- Controls : Include positive/negative controls (e.g., saline for injection artifacts) and validate purity via HPLC-UV (>95%) .
- Blinding : Use double-blinding in dose-response studies to reduce bias .
Q. How can researchers conduct a systematic literature review on this compound using Google Scholar?
- Methodological Answer :
- Keywords : Use Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "nephrotoxicity") NOT "industrial synthesis").
- Filters : Limit to articles published after 2010 and peer-reviewed journals .
- Citation Tracking : Use "Cited by" to identify seminal studies and "Related articles" for gap analysis .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s cellular uptake mechanisms across studies?
- Methodological Answer :
-
Root-Cause Analysis : Compare methodologies (e.g., cell lines used, incubation times). For instance, discrepancies in HEK293 vs. MDCK cell permeability may arise from transporter expression differences .
-
Meta-Analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .
Common Contradiction Resolution Strategy Variability in hepatic metabolism rates Standardize CYP450 isoform profiling Discrepant cytotoxicity thresholds Replicate assays with identical passage numbers
Q. What advanced techniques validate this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate this compound at 40°C/75% RH for 6 months, monitoring degradation via LC-MS.
- NMR Spectroscopy : Track structural integrity by observing iodine-carbon bond stability (δ 60–90 ppm in ¹³C spectra) .
- In Silico Modeling : Use QSPR models to predict hydrolysis rates at varying pH levels .
Q. How can multi-omics approaches resolve gaps in this compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on renal tissues to identify dysregulated pathways (e.g., oxidative stress response).
- Metabolomics : Use LC-HRMS to map this compound’s impact on glutathione and urea cycle intermediates .
- Integration : Apply pathway enrichment tools (e.g., MetaboAnalyst) to correlate omics datasets .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-dependent nephrotoxicity of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (EC₅₀, Hill slope).
- ANCOVA : Adjust for covariates like baseline creatinine clearance .
- Sensitivity Analysis : Test robustness by excluding outliers (>2 SD from mean) .
Q. How can researchers ensure data integrity in this compound studies?
- Methodological Answer :
- Pre-registration : Upload protocols to repositories like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known).
- Raw Data Archiving : Share HPLC chromatograms and spectral data in supplementary materials .
- Cross-Validation : Confirm key findings with orthogonal methods (e.g., ELISA for biomarker validation after LC-MS) .
Tables of Key Findings
Q. Table 1: Analytical Techniques for this compound Characterization
Q. Table 2: Common Contradictions in this compound Pharmacokinetic Data
| Contradiction | Mitigation Strategy |
|---|---|
| Variable plasma half-life (t½) | Standardize fasting states in animal models |
| Inconsistent biodistribution patterns | Use identical imaging modalities (e.g., SPECT vs. MRI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
